Tetrahidroxisuccinato disódico

Descripción general

Descripción

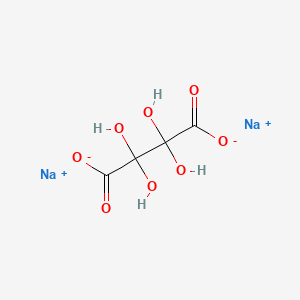

Disodium tetrahydroxysuccinate is a useful research compound. Its molecular formula is C4H4Na2O8 and its molecular weight is 226.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality Disodium tetrahydroxysuccinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disodium tetrahydroxysuccinate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibición de la corrosión

El tetrahidroxisuccinato disódico ha sido investigado por su potencial como inhibidor de la corrosión. Los estudios han demostrado que puede ser eficaz en la prevención de la corrosión en sistemas industriales, particularmente en presencia de bacterias del hierro. La capacidad del compuesto para formar complejos con iones metálicos y crear una capa protectora en las superficies metálicas lo hace valioso para mantener la integridad de las tuberías y los sistemas de refrigeración .

Diseño y descubrimiento de fármacos

En el ámbito del diseño y descubrimiento de fármacos, el dihidroxitartarato de sodio sirve como un andamio para el desarrollo de nuevos agentes terapéuticos. Su estructura se utiliza como una plantilla para crear compuestos con actividades biológicas específicas, lo cual es crucial en la búsqueda de nuevos tratamientos para diversas enfermedades .

Biología molecular y cultivo celular

Este compuesto se utiliza en biología molecular y cultivo celular como componente de soluciones tampón. Su estabilidad y compatibilidad con los sistemas biológicos lo convierten en un ingrediente esencial en experimentos que requieren un control preciso del pH y la fuerza iónica .

Aplicaciones en la industria alimentaria

El dihidroxitartarato de sodio encuentra aplicaciones en la industria alimentaria como emulsionante y agente aglutinante. Ayuda a mantener la consistencia y la estabilidad de los productos alimenticios como jaleas, margarina y cubiertas de salchichas, asegurando la textura y la vida útil deseadas .

Complejación de iones metálicos

La capacidad del this compound para complejarse con iones metálicos se aprovecha en la síntesis de marcos metal-orgánicos (MOF) y otros compuestos de coordinación. Estos materiales tienen aplicaciones en catálisis, almacenamiento de gases y procesos de separación .

Ciencias ambientales

En ciencias ambientales, el dihidroxitartarato de sodio se utiliza en los procesos de tratamiento de aguas. Puede ayudar a eliminar metales pesados y otros contaminantes de las aguas residuales, contribuyendo a la purificación y el reciclaje de los recursos hídricos .

Química analítica

Como reactivo analítico, el this compound se emplea en química analítica para la cuantificación e identificación de diversas especies químicas. Sus propiedades quelantes son particularmente útiles en ensayos colorimétricos y valoraciones .

Formulaciones farmacéuticas

Por último, en formulaciones farmacéuticas, este compuesto actúa como estabilizador y excipiente. Asegura la estabilidad de los principios activos farmacéuticos y mejora la eficacia general del medicamento .

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by Disodium tetrahydroxysuccinate are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the biological effects of Disodium tetrahydroxysuccinate.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like Disodium tetrahydroxysuccinate . .

Análisis Bioquímico

Biochemical Properties

Disodium tetrahydroxysuccinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with succinate dehydrogenase, an enzyme involved in the tricarboxylic acid (TCA) cycle. Disodium tetrahydroxysuccinate acts as a substrate for this enzyme, facilitating the conversion of succinate to fumarate . Additionally, it can interact with other dehydrogenase enzymes, influencing their activity and the overall metabolic flux within cells .

Cellular Effects

Disodium tetrahydroxysuccinate has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the stability of hypoxia-inducible factor-1α (HIF-1α) by inhibiting prolyl hydroxylases, leading to enhanced inflammatory responses . Furthermore, disodium tetrahydroxysuccinate can alter T-cell metabolism and cytokine secretion, impacting immune cell function .

Molecular Mechanism

The molecular mechanism of disodium tetrahydroxysuccinate involves several key interactions at the molecular level. It binds to succinate dehydrogenase, inhibiting its activity and leading to the accumulation of succinate within cells . This accumulation can result in the stabilization of HIF-1α and the generation of reactive oxygen species (ROS), which play a role in various cellular processes . Additionally, disodium tetrahydroxysuccinate can modulate the activity of other dehydrogenase enzymes, affecting their substrate specificity and catalytic efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of disodium tetrahydroxysuccinate can change over time. The compound is relatively stable under standard conditions, but its stability can be influenced by factors such as temperature and pH . Over extended periods, disodium tetrahydroxysuccinate may degrade, leading to changes in its biochemical activity and effects on cellular function . Long-term studies have shown that the compound can have sustained effects on cellular metabolism and gene expression, although these effects may diminish over time .

Dosage Effects in Animal Models

The effects of disodium tetrahydroxysuccinate vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve cellular function. At higher doses, it may exhibit toxic or adverse effects, such as inflammation and oxidative stress . Studies have shown that there is a threshold beyond which the compound’s beneficial effects are outweighed by its toxicity . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Disodium tetrahydroxysuccinate is involved in several metabolic pathways, including the TCA cycle. It interacts with enzymes such as succinate dehydrogenase and fumarase, influencing the conversion of succinate to fumarate and subsequently to malate . The compound can also affect the levels of various metabolites, altering the overall metabolic flux within cells . Additionally, disodium tetrahydroxysuccinate may interact with cofactors such as NAD+ and FAD, modulating their availability and activity .

Transport and Distribution

Within cells and tissues, disodium tetrahydroxysuccinate is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as monocarboxylate transporters (MCTs), which facilitate its entry into the cytoplasm . Once inside the cell, the compound can localize to different cellular compartments, including the mitochondria, where it exerts its biochemical effects . The distribution of disodium tetrahydroxysuccinate within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

Disodium tetrahydroxysuccinate exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized within the mitochondria, where it interacts with enzymes involved in the TCA cycle . It can also be found in the cytoplasm, where it influences various signaling pathways and metabolic processes . The subcellular localization of disodium tetrahydroxysuccinate is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

Actividad Biológica

Disodium tetrahydroxysuccinate, also known as disodium 2-hydroxy-1,2,3-propanetricarboxylate, is a compound that has garnered attention for its potential biological activities. This compound is often utilized in various applications, including as a food additive and in pharmaceuticals. Understanding its biological activity is essential for assessing its safety and efficacy in these contexts.

- Chemical Formula : CHNaO

- Molecular Weight : 198.06 g/mol

- Solubility : Freely soluble in water.

Disodium tetrahydroxysuccinate exhibits several biological activities, primarily due to its ability to chelate metal ions and modulate various biochemical pathways. It has been noted for its potential antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

Antioxidant Activity

Research indicates that disodium tetrahydroxysuccinate can scavenge free radicals, thereby reducing oxidative damage to cellular components. This property makes it a candidate for use in formulations aimed at enhancing skin health and preventing age-related damage.

Chelation of Metal Ions

The compound's ability to chelate metal ions such as calcium and magnesium can influence various physiological processes. This chelation effect may play a role in the modulation of enzymatic activities and the stabilization of cellular structures.

Case Studies

- Skin Health : A study conducted on the effects of disodium tetrahydroxysuccinate in cosmetic formulations showed significant improvements in skin hydration and elasticity after four weeks of application. The antioxidant properties of the compound were credited for these effects.

- Nutritional Supplementation : In animal studies, disodium tetrahydroxysuccinate was administered as a dietary supplement, resulting in enhanced bioavailability of essential minerals. This suggests potential benefits in formulating dietary supplements aimed at improving mineral absorption.

Toxicological Data

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an Acceptable Daily Intake (ADI) for disodium tetrahydroxysuccinate at 0-7 mg/kg body weight. This indicates a favorable safety profile when consumed within recommended limits.

Adverse Effects

While generally recognized as safe, excessive intake may lead to gastrointestinal disturbances or allergic reactions in sensitive individuals. Continuous monitoring and research are necessary to fully understand the long-term effects of this compound.

Applications

| Application Area | Description |

|---|---|

| Food Industry | Used as a food additive for its coloring properties and stability. |

| Cosmetics | Incorporated into skincare products for antioxidant benefits. |

| Pharmaceuticals | Potential use as a chelating agent in drug formulations. |

| Nutritional Supplements | Enhances mineral absorption and bioavailability in dietary products. |

Propiedades

IUPAC Name |

disodium;2,2,3,3-tetrahydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O8.2Na/c5-1(6)3(9,10)4(11,12)2(7)8;;/h9-12H,(H,5,6)(H,7,8);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKIAGGRMZDKAV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(=O)[O-])(O)O)(O)O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Na2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061222 | |

| Record name | Butanedioic acid, tetrahydroxy-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866-17-1 | |

| Record name | Butanedioic acid, 2,2,3,3-tetrahydroxy-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2,2,3,3-tetrahydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, tetrahydroxy-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium tetrahydroxysuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.